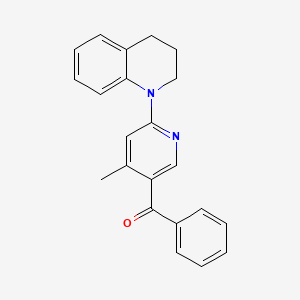

(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanone

Description

This compound features a pyridine ring substituted at the 3-position with a phenyl methanone group and at the 6-position with a 3,4-dihydroquinoline moiety. The 4-methyl group on the pyridine ring enhances steric stability and modulates electronic properties. Its synthesis involves refluxing 2-phenyl-3-amino-4(1H)-quinolinone with an aldehyde in methanol, yielding crystalline products with 65–89% efficiency .

Properties

Molecular Formula |

C22H20N2O |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C22H20N2O/c1-16-14-21(24-13-7-11-17-8-5-6-12-20(17)24)23-15-19(16)22(25)18-9-3-2-4-10-18/h2-6,8-10,12,14-15H,7,11,13H2,1H3 |

InChI Key |

WNOZZHUUBXCZTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCC4=CC=CC=C43 |

Origin of Product |

United States |

Biological Activity

The compound (6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanone , with the CAS number 1355216-07-7 , is a complex organic molecule that exhibits significant biological activity. Its structural features include a dihydroquinoline moiety and a pyridine ring, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 328.4 g/mol . The unique combination of quinoline and pyridine structures within this compound enhances its reactivity and biological interactions compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 1355216-07-7 |

Anticancer Properties

Research indicates that compounds containing quinoline and pyridine moieties exhibit promising anticancer activities. A study explored the cytotoxic effects of various quinolinone derivatives against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) using the MTT assay. The results demonstrated that derivatives with structural similarities to our compound showed significant cytotoxic effects, with some exhibiting IC50 values below 0.3 µM in HL-60 cells .

The mechanism of action appears to involve the induction of apoptosis through caspase activation, specifically caspase-3, which is crucial for programmed cell death. For instance, one derivative was shown to increase the apoptotic cell population significantly after treatment .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens, demonstrating broad-spectrum activity. For example, derivatives with quinoline structures were found to exhibit significant antifungal activity against several phytopathogenic fungi at concentrations as low as 50 μg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. Interaction studies indicate that such compounds can bind to target proteins, modulating their functions and influencing cellular pathways critical for disease progression.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A series of quinolinone derivatives were synthesized and tested for cytotoxicity against HL-60 and MCF-7 cells. The most potent analogs exhibited high selectivity towards cancer cells while sparing normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic index .

- Antifungal Activity : In vitro studies on related compounds revealed that modifications in the N-phenyl group significantly influenced antifungal efficacy, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Dihydroquinoline Derivatives with Heterocyclic Substitutions

- Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone (8c): Incorporates a morpholine ring and a nitro group at the 7-position of the dihydroquinoline. This substitution likely enhances electron-withdrawing effects, influencing binding affinity in mTOR inhibition assays .

- (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone: Replaces the phenyl group with pyridin-3-yl and adds a methoxy group at the 6-position. The molecular weight (268.31 g/mol) and hydrochloride salt form (C16H16N2O2·ClH) may improve solubility compared to the target compound .

Phenyl-Substituted Pyridine Methanones

- (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3): Substitutes the dihydroquinoline with a phenoxy group.

- (4-(4-Methoxyphenyl)-2-phenyl-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone (16A): Features a phenylethynyl group and methoxyphenyl substituent. Synthesized via Sonogashira coupling (PdCl2/PPh3 catalyst), this method contrasts with the target compound’s aldehyde-condensation route .

Pyrazole and Indole Hybrids

- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a): Combines indole and dihydropyrazole moieties. The indole’s planar structure may enhance π-π stacking interactions in biological targets compared to dihydroquinoline .

- (3,4-Dihydroquinolin-1(2H)-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone: Introduces a nitro-pyrazole group, increasing molecular weight (300.31 g/mol) and introducing metabolic stability challenges due to the nitro group .

Key Differences and Implications

Substituent Effects on Bioactivity: The morpholino and nitro groups in 8c enhance mTOR inhibition compared to the target compound’s dihydroquinoline . Pyridin-3-yl substitution (as in 7498-45-5) may reduce lipophilicity (clogP ~2.5) versus the phenyl group in the target compound (clogP ~3.8) .

Synthetic Accessibility: The target compound’s aldehyde-condensation route offers high yields (65–89%) , whereas Sonogashira coupling (used for 16A) requires palladium catalysts and yields 60% .

Metabolic Stability :

- Nitro groups (e.g., in 8c and Y508-9227) pose risks of metabolic reduction, whereas methoxy or methyl groups (e.g., in CAS 17738-45-3) improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.